1-Fluoro-4-(trifluoromethylsulfinyl)benzene
Overview
Description
1-Fluoro-4-(trifluoromethylsulfinyl)benzene is an organic compound with the molecular formula C7H4F4OS. This compound is characterized by the presence of a fluorine atom and a trifluoromethylsulfinyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
The synthesis of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene typically involves the introduction of the trifluoromethylsulfinyl group to a fluorobenzene derivative. One common method involves the reaction of 1-fluoro-4-iodobenzene with trifluoromethylsulfinyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires a solvent like acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Fluoro-4-(trifluoromethylsulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds .
Scientific Research Applications
1-Fluoro-4-(trifluoromethylsulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with fluorinated motifs.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethylsulfinyl group. This group can undergo redox reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Fluoro-4-(trifluoromethylsulfinyl)benzene can be compared to other similar compounds such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound also contains a trifluoromethyl group but differs in its sulfonyl chloride functionality.
1-Fluoro-2-(trifluoromethylsulfonyl)benzene: Similar in structure but with the trifluoromethylsulfonyl group in a different position on the benzene ring.
1-Fluoro-4-(methylsulfinyl)benzene: Contains a methylsulfinyl group instead of a trifluoromethylsulfinyl group, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the trifluoromethylsulfinyl group .
Properties
IUPAC Name |
1-fluoro-4-(trifluoromethylsulfinyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHPWYIWGABEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545313 | |
Record name | 1-Fluoro-4-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-39-2 | |
Record name | 1-Fluoro-4-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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